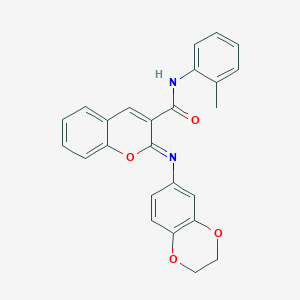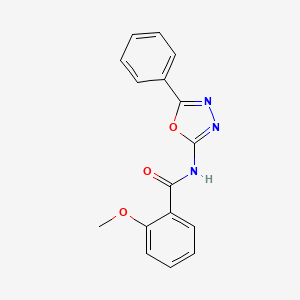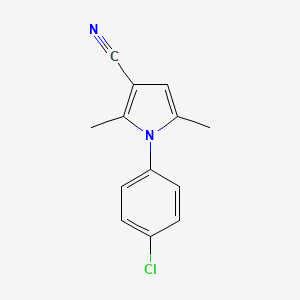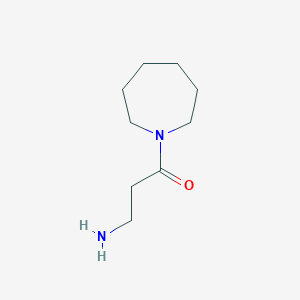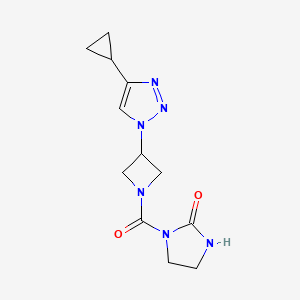
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C12H16N6O2 and its molecular weight is 276.3. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Treatment of Anemia
This compound has been identified as a potential treatment for anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy . It acts as a VHL inhibitor, which could help increase the production of red blood cells and alleviate the symptoms of anemia .
Cancer Treatment
The compound is also being explored for its potential use in cancer treatment . As a VHL inhibitor, it could potentially interfere with the growth and spread of cancer cells .
Treatment of Ischemia
Ischemia, a condition characterized by reduced blood supply to a part of the body, could potentially be treated with this compound . By inhibiting VHL, it may help improve blood flow and oxygen supply to the affected tissues .
Stroke Recovery
The compound could potentially aid in stroke recovery . It might help reduce damage to the cardiovascular system during ischemia, which is a common occurrence in stroke .
Wound Healing
This compound could potentially enhance wound healing . By promoting angiogenesis (the formation of new blood vessels), it could improve blood flow to the wound site and accelerate the healing process .
Reducing Scarring
The compound could potentially reduce scarring . By enhancing wound healing and promoting healthy tissue growth, it could help minimize the formation of scar tissue .
Enhancing Angiogenesis or Arteriogenesis
This compound could potentially enhance angiogenesis or arteriogenesis . This could be particularly beneficial in conditions where improved blood supply is needed, such as in the recovery from heart attacks or strokes .
作用機序
Target of Action
The primary target of the compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation. It plays a crucial role in cellular processes such as cell cycle regulation and hypoxia sensing .
Mode of Action
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the ubiquitin-proteasome system, leading to an accumulation of proteins that would otherwise be degraded. This can result in various cellular changes, depending on the specific proteins affected .
Biochemical Pathways
The inhibition of VHL by 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one affects several biochemical pathways. One of the most significant is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL targets HIF for degradation. When vhl is inhibited, hif accumulates and activates the transcription of several genes involved in processes such as angiogenesis, erythropoiesis, and cell survival .
Result of Action
The action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one leads to molecular and cellular effects such as enhanced angiogenesis, increased erythropoiesis, and improved cell survival . These effects can be beneficial in the treatment of conditions like anemia and cancer .
特性
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c19-11-13-3-4-17(11)12(20)16-5-9(6-16)18-7-10(14-15-18)8-1-2-8/h7-9H,1-6H2,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRGIIYNBZBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2573470.png)

![3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride](/img/structure/B2573474.png)
![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2573476.png)
![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)




